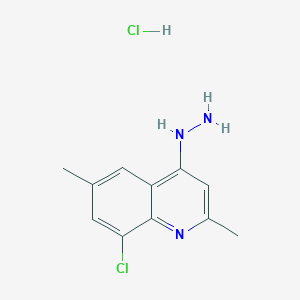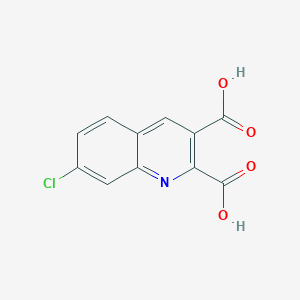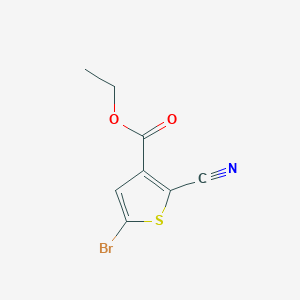
Ethyl 5-bromo-2-cyanothiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-bromo-2-cyanothiophene-3-carboxylate is a chemical compound with the molecular formula C8H6BrNO2S and a molecular weight of 260.11 g/mol It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-2-cyanothiophene-3-carboxylate typically involves the bromination of thiophene derivatives followed by cyanation and esterification. One common method includes the bromination of 2-cyanothiophene-3-carboxylate using bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and cyanation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-bromo-2-cyanothiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products Formed
The major products formed from these reactions include various substituted thiophene derivatives, which can have different functional groups attached to the thiophene ring, enhancing their chemical and biological properties .
Aplicaciones Científicas De Investigación
Ethyl 5-bromo-2-cyanothiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer drugs.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It serves as a precursor for the synthesis of biologically active molecules that can be used in various biological assays.
Industrial Applications: The compound is utilized in the synthesis of corrosion inhibitors and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 5-bromo-2-cyanothiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine and cyano groups can enhance its binding affinity and specificity towards these targets. The compound can modulate different biochemical pathways, leading to its therapeutic effects .
Comparación Con Compuestos Similares
Ethyl 5-bromo-2-cyanothiophene-3-carboxylate can be compared with other thiophene derivatives, such as:
- Ethyl 2-bromo-3-cyanothiophene-5-carboxylate
- Ethyl 5-chloro-2-cyanothiophene-3-carboxylate
- Ethyl 5-bromo-2-methylthiophene-3-carboxylate
These compounds share similar structural features but differ in the position and type of substituents on the thiophene ring. The unique combination of bromine and cyano groups in this compound makes it particularly useful for specific applications, such as in the synthesis of pharmaceuticals and advanced materials .
Propiedades
Fórmula molecular |
C8H6BrNO2S |
|---|---|
Peso molecular |
260.11 g/mol |
Nombre IUPAC |
ethyl 5-bromo-2-cyanothiophene-3-carboxylate |
InChI |
InChI=1S/C8H6BrNO2S/c1-2-12-8(11)5-3-7(9)13-6(5)4-10/h3H,2H2,1H3 |
Clave InChI |
QVTOFEYCKJVENB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(SC(=C1)Br)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


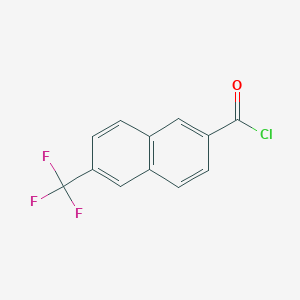

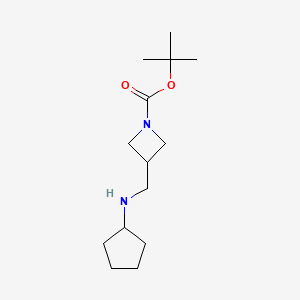


![Acetamide, N-(6-phenylpyrrolo[1,2-c]pyrimidin-3-yl)-](/img/structure/B11859912.png)
![[4-(2,3-Dichloro-phenyl)-thiazol-2-yl]-hydrazine](/img/structure/B11859913.png)
![4-(3-Azaspiro[5.5]undec-3-yl)benzaldehyde](/img/structure/B11859917.png)
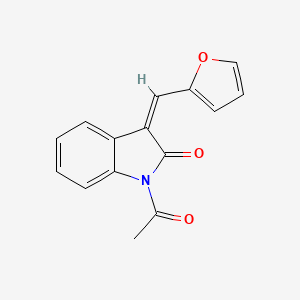
![7-Phenyl-7,9-diazaspiro[4.5]decane-6,8,10-trione](/img/structure/B11859929.png)
